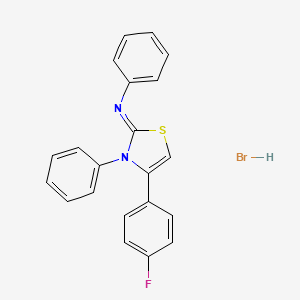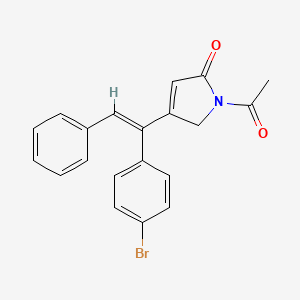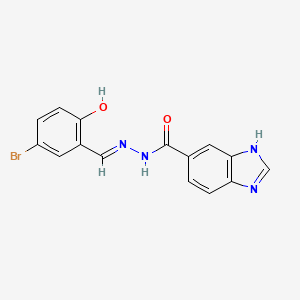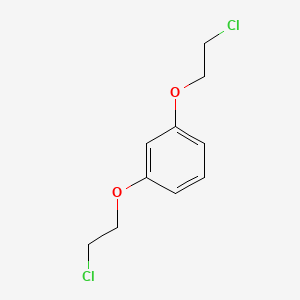
Benzene, 1,3-bis(2-chloroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-bis(2-chloroethoxy)-: is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two 2-chloroethoxy groups are attached to the 1 and 3 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(2-chloroethoxy)- typically involves the reaction of resorcinol (1,3-dihydroxybenzene) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol are replaced by 2-chloroethoxy groups.
Industrial Production Methods: Industrial production of Benzene, 1,3-bis(2-chloroethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis(2-chloroethoxy)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzene derivatives with reduced side chains.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted benzene derivatives
- Quinones and other oxidized products
- Reduced benzene derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, 1,3-bis(2-chloroethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,3-bis(2-chloroethoxy)- is used in the production of specialty chemicals, coatings, and adhesives. It is also used as a precursor for the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-bis(2-chloroethoxy)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The presence of chlorine atoms enhances the reactivity of the compound, making it a potent electrophile that can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-bis(2-chloroethoxy)-
- Benzene, 1,2-bis(2-chloroethoxy)-
- Benzene, 1,3-bis(2-bromoethoxy)-
Comparison: Benzene, 1,3-bis(2-chloroethoxy)- is unique due to the specific positioning of the 2-chloroethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties. Compared to its isomers, Benzene, 1,3-bis(2-chloroethoxy)- exhibits different reactivity patterns and potential applications. The presence of chlorine atoms also distinguishes it from similar compounds with other halogens, such as bromine or iodine, affecting its reactivity and stability.
Propriétés
Numéro CAS |
63807-84-1 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
1,3-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |
Clé InChI |
VVQCLPAXTIKHQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)


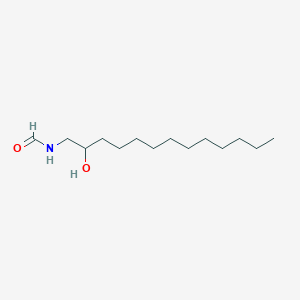
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
